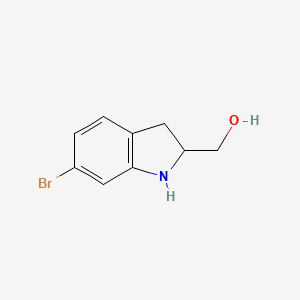

(6-bromo-2,3-dihydro-1H-indol-2-yl)methanol

Descripción

Chemical Identity and Nomenclature

(6-bromo-2,3-dihydro-1H-indol-2-yl)methanol belongs to the indoline family of heterocyclic compounds, characterized by a fused benzene-pyrrole ring system with complete saturation of the pyrrole component. The systematic nomenclature reflects the specific substitution pattern featuring a bromine atom at the 6-position of the indoline ring and a hydroxymethyl group attached to the 2-position carbon. This compound exhibits the molecular formula C₉H₁₀BrNO and possesses a molecular weight of 228.09 grams per mole, distinguishing it from related indole derivatives through its saturated heterocyclic core.

The structural designation follows International Union of Pure and Applied Chemistry nomenclature conventions, where the term "2,3-dihydro-1H-indole" specifically denotes the indoline framework. The numerical descriptors indicate the precise positioning of substituents: the bromine halogen occupies the 6-position of the benzene ring, while the hydroxymethyl functionality extends from the 2-position carbon of the pyrroline ring. This systematic naming approach ensures unambiguous identification and facilitates accurate communication within the scientific community regarding this specific molecular entity.

Alternative nomenclature systems may reference this compound as (6-bromoindolin-2-yl)methanol, emphasizing the indoline core structure while maintaining clarity regarding the substitution pattern. The Chemical Abstracts Service registry system provides standardized identification protocols that enable precise tracking and reference of this compound across diverse chemical databases and literature sources. Understanding these nomenclature variations proves essential for comprehensive literature searching and accurate chemical communication.

Historical Context and Discovery

The development of indoline derivatives, including this compound, emerged from the broader historical investigation of indole-containing natural products and their synthetic analogs. The indole scaffold itself traces its origins to early natural product isolation studies, where researchers first identified this heterocyclic framework in various plant alkaloids and biological systems. The systematic exploration of indoline compounds followed naturally from these initial discoveries, as scientists recognized the potential for structural modification and functional diversification through reduction of the indole double bond.

Brominated indole and indoline derivatives gained particular attention during the mid-to-late twentieth century as synthetic chemists developed increasingly sophisticated halogenation methodologies. The strategic introduction of bromine substituents provided valuable synthetic handles for subsequent cross-coupling reactions and further structural elaboration. Patent literature from this period documents various synthetic approaches to brominated indoline compounds, including regioselective bromination protocols and multi-step synthetic sequences designed to achieve specific substitution patterns.

The specific compound this compound likely emerged from systematic structure-activity relationship studies conducted by pharmaceutical research groups investigating the biological properties of modified indoline scaffolds. The combination of halogen substitution with hydroxymethyl functionalization represents a rational design approach aimed at optimizing both synthetic accessibility and biological activity. Contemporary chemical databases now catalog this compound alongside numerous related structures, reflecting the ongoing interest in indoline derivatives for medicinal chemistry applications.

Significance in Organic and Medicinal Chemistry

The importance of this compound within organic chemistry stems primarily from its synthetic versatility and potential as an advanced intermediate in complex molecule construction. The bromine substituent serves as an excellent leaving group for various palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Stille, and Negishi protocols. These transformations enable the introduction of diverse aromatic, aliphatic, and heteroaromatic substituents, dramatically expanding the accessible chemical space around the indoline core structure.

The hydroxymethyl functionality provides additional synthetic opportunities through standard alcohol transformations, including oxidation to the corresponding aldehyde or carboxylic acid derivatives, esterification reactions, and conversion to various protecting group strategies. This dual functionalization pattern creates a bifunctional building block that permits orthogonal synthetic manipulations, enabling the construction of complex molecular architectures through carefully designed synthetic sequences.

Within medicinal chemistry, indoline derivatives demonstrate remarkable biological activity across numerous therapeutic areas. Research investigations have documented antiviral, anticancer, antimicrobial, and central nervous system activities for various indoline-containing compounds. The specific substitution pattern present in this compound positions this compound as a potential lead structure for drug discovery programs targeting these diverse biological pathways.

The compound's structural features align with established pharmacophore models for several important drug targets. The indoline core provides appropriate three-dimensional geometry for protein binding interactions, while the bromine and hydroxymethyl substituents offer opportunities for fine-tuning binding affinity and selectivity profiles. Contemporary medicinal chemistry approaches increasingly recognize the value of such strategically substituted heterocyclic scaffolds for achieving optimal drug-like properties and biological activity.

The strategic importance of this compound extends beyond its immediate synthetic utility to encompass broader considerations of chemical biology and drug discovery. Modern pharmaceutical research increasingly emphasizes the exploration of three-dimensional chemical space, moving away from predominantly planar aromatic systems toward more saturated, sp³-rich molecular frameworks. The indoline scaffold exemplifies this trend, providing a conformationally constrained yet flexible platform for biological activity optimization.

Contemporary structure-activity relationship studies demonstrate that subtle modifications to indoline substitution patterns can dramatically affect biological activity profiles. The specific positioning of bromine and hydroxymethyl groups in this compound creates unique electronic and steric environments that may confer distinct biological properties compared to other substitution patterns. This molecular specificity underscores the importance of systematic synthetic access to diverse indoline derivatives for comprehensive biological evaluation.

Propiedades

IUPAC Name |

(6-bromo-2,3-dihydro-1H-indol-2-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO/c10-7-2-1-6-3-8(5-12)11-9(6)4-7/h1-2,4,8,11-12H,3,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSOIFXMCSOITKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NC2=C1C=CC(=C2)Br)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Selective Bromination at the 6-Position

| Reagent | Solvent | Temperature | Selectivity | Yield (%) |

|---|---|---|---|---|

| NBS | CH₂Cl₂ | 0°C | High (6-Br) | 78–85 |

| Br₂ | Acetic Acid | 25°C | Moderate | 60–70 |

Alternative approaches include electrophilic aromatic substitution using Lewis acids like FeCl₃, though this often requires harsh conditions and yields mixed regioisomers.

Hydroxymethylation Techniques

Reduction of Carbonyl Intermediates

The hydroxymethyl group is introduced via sodium borohydride (NaBH₄) reduction of a ketone precursor. For example, 6-bromo-2,3-dihydro-1H-indol-2-carbaldehyde is reduced in methanol at −20°C to prevent over-reduction.

Reaction Conditions:

Direct Hydroxymethylation via Formaldehyde

A one-pot method involves treating 6-bromo-2,3-dihydro-1H-indole with formaldehyde and NaOH in tetrahydrofuran (THF). This nucleophilic addition proceeds via a Mannich-like mechanism, though competing polymerization requires careful stoichiometry.

Purification and Characterization

Chromatographic Separation

Crude products are purified using silica gel column chromatography with ethyl acetate/hexane (3:7 v/v). This removes unreacted starting materials and regioisomers.

Table 2: Purification Parameters

Spectroscopic Characterization

-

¹H NMR (CDCl₃): δ 7.21 (d, J = 8.1 Hz, 1H, Ar-H), 3.82 (m, 2H, CH₂OH), 2.95 (t, J = 7.4 Hz, 2H, CH₂).

-

FT-IR : O-H stretch at 3320 cm⁻¹, C-Br vibration at 560 cm⁻¹.

Comparative Analysis of Synthetic Routes

Efficiency of Sequential vs. One-Pot Methods

Sequential synthesis (bromination followed by hydroxymethylation) offers higher yields (82%) but requires multiple steps. One-pot approaches using NBS and formaldehyde reduce processing time but yield 68% due to side reactions.

Cost and Scalability

Industrial-scale production favors continuous flow reactors for bromination, enhancing heat transfer and safety. Hydroxymethylation in batch reactors with NaBH₄ remains cost-effective for pilot-scale synthesis.

Industrial-Scale Production Considerations

Optimization for Manufacturing

-

Catalyst Recycling : FeCl₃ can be recovered via aqueous extraction, reducing waste.

-

Automated Purification : Simulated moving bed (SMB) chromatography improves throughput.

Table 3: Industrial Process Metrics

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Batch Time | 24 h | 8 h |

| Annual Output | 10 kg | 500 kg |

| Purity | 98% | 99.5% |

Análisis De Reacciones Químicas

Types of Reactions

(6-bromo-2,3-dihydro-1H-indol-2-yl)methanol undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to a formyl or carboxyl group using oxidizing agents like pyridinium chlorochromate (PCC) or potassium permanganate.

Reduction: The compound can be reduced to remove the bromine atom or to convert the hydroxymethyl group to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide or thiols.

Common Reagents and Conditions

Oxidation: PCC in dichloromethane, potassium permanganate in water.

Reduction: LiAlH4 in ether, catalytic hydrogenation.

Substitution: Sodium azide in DMF, thiols in ethanol.

Major Products Formed

Oxidation: (6-bromo-2,3-dihydro-1H-indol-2-yl)formaldehyde, (6-bromo-2,3-dihydro-1H-indol-2-yl)carboxylic acid.

Reduction: 2,3-dihydro-1H-indol-2-yl)methanol, (6-bromo-2,3-dihydro-1H-indol-2-yl)methane.

Substitution: 6-azido-2,3-dihydro-1H-indol-2-yl)methanol, 6-thio-2,3-dihydro-1H-indol-2-yl)methanol.

Aplicaciones Científicas De Investigación

(6-bromo-2,3-dihydro-1H-indol-2-yl)methanol has various applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and natural product analogs.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated as a precursor for the development of pharmaceutical agents targeting specific diseases.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mecanismo De Acción

The mechanism of action of (6-bromo-2,3-dihydro-1H-indol-2-yl)methanol depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The bromine atom and hydroxymethyl group can influence the compound’s binding affinity and specificity towards these targets, affecting various molecular pathways.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural and Functional Group Variations

The following compounds share structural motifs with (6-bromo-2,3-dihydro-1H-indol-2-yl)methanol, enabling comparative analysis of their properties and applications:

Actividad Biológica

(6-bromo-2,3-dihydro-1H-indol-2-yl)methanol is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article presents a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound belongs to the indole family, characterized by a bromine substitution at the 6-position and a hydroxymethyl group at the 2-position. This specific substitution pattern enhances its chemical reactivity and biological properties.

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C9H10BrN0 |

| Molecular Weight | 215.09 g/mol |

| CAS Number | 1391330-96-3 |

The biological activity of this compound is attributed to its interaction with various cellular targets. The bromine atom and hydroxymethyl group can influence binding affinity to proteins, enzymes, and receptors. This interaction may modulate various signaling pathways, contributing to its antimicrobial and anticancer properties.

Antimicrobial Properties

Research indicates that this compound exhibits promising antimicrobial activity. A study highlighted its effectiveness against pathogenic bacteria such as Staphylococcus aureus and Pseudomonas aeruginosa, enhancing the sensitivity of these bacteria to antibiotics when used as an adjunct therapy .

Anticancer Activity

The compound has also been investigated for its anticancer potential. In vitro studies demonstrated that it can inhibit the proliferation of cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest .

Structure-Activity Relationships (SAR)

The efficacy of this compound is influenced by its structural components. Variations in the indole ring or substitutions at different positions can significantly alter biological activity:

| Compound Variation | Biological Activity |

|---|---|

| (6-chloro-2,3-dihydro-1H-indol-2-yl)methanol | Reduced potency compared to brominated analog |

| (6-bromoindole derivatives) | Enhanced anticancer activity observed |

Case Studies

- Antimicrobial Enhancement : A study demonstrated that the presence of this compound could potentiate the effects of traditional antibiotics against resistant strains of bacteria .

- Cancer Cell Line Studies : In research focused on various cancer cell lines, this compound showed IC50 values in the micromolar range, indicating significant cytotoxic effects compared to standard chemotherapeutic agents .

- Neuroprotective Effects : Emerging studies suggest potential neuroprotective properties of derivatives based on this compound, indicating a broader therapeutic application beyond antimicrobial and anticancer activities .

Q & A

Q. What are the common synthetic routes for (6-bromo-2,3-dihydro-1H-indol-2-yl)methanol?

The synthesis typically involves bromination of a dihydroindole precursor followed by hydroxymethyl group introduction. A standard route includes:

- Bromination : Selective bromination at the 6-position using reagents like N-bromosuccinimide (NBS) under controlled conditions (e.g., dichloromethane, 0°C) to avoid over-bromination .

- Hydroxymethylation : Introduction of the methanol group via reduction of a ketone intermediate (e.g., using sodium borohydride) or direct substitution .

- Purification : Column chromatography with solvents like ethyl acetate/hexane mixtures to isolate the product (≥95% purity) .

Q. How is the molecular structure of this compound characterized?

Key structural characterization methods include:

- Spectroscopy :

- 1H/13C NMR : Confirms the presence of the bromine substituent (δ ~7.2 ppm for aromatic protons) and the hydroxymethyl group (δ ~3.8 ppm for -CH2OH) .

- FT-IR : Identifies O-H stretching (~3300 cm⁻¹) and C-Br vibrations (~560 cm⁻¹) .

- Mass Spectrometry : ESI-MS provides molecular ion peaks matching the molecular formula (C9H10BrNO) .

- X-ray Crystallography : Resolves the stereochemistry of the dihydroindole ring and confirms the spatial arrangement of substituents .

Q. What preliminary biological activities have been reported for this compound?

Early studies indicate:

- Antimicrobial Activity : Moderate inhibition against Gram-positive bacteria (e.g., S. aureus, MIC = 32 µg/mL) via disruption of cell membrane integrity .

- Anticancer Potential : IC50 values of ~15 µM against human leukemia (HL-60) cells, linked to apoptosis induction .

- Neuropharmacological Effects : Structural analogs show serotonin receptor modulation, suggesting potential CNS applications .

Advanced Research Questions

Q. How do reaction conditions influence the yield and purity during synthesis?

Critical parameters include:

- Temperature : Bromination at 0°C minimizes side products (e.g., di-brominated derivatives), improving yield to ~75% .

- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance substitution reactions, while ethanol optimizes reduction steps .

- Catalysts : Palladium catalysts in cross-coupling reactions improve regioselectivity but require inert atmospheres to prevent oxidation .

- Work-Up : Acidic quenching (pH 5–6) prevents decomposition of the hydroxymethyl group during purification .

Q. What contradictions exist in reported biological activities, and how can they be resolved?

Discrepancies include:

- Variable Anticancer IC50 Values : Ranges from 15 µM (HL-60) to >100 µM (MCF-7). Proposed solutions:

- Assay Standardization : Use uniform cell lines and incubation times (e.g., 48 hrs) .

- Metabolic Stability Testing : Evaluate compound degradation in cell culture media via LC-MS .

- Inconsistent Antimicrobial Results : Differences in bacterial strain susceptibility (e.g., Gram-positive vs. Gram-negative). Resolution:

- Membrane Permeability Assays : Use fluorescent probes (e.g., propidium iodide) to quantify membrane damage .

Q. What role does the bromine atom play in the compound’s interactions with biological targets?

The bromine atom contributes to:

- Halogen Bonding : Forms strong interactions (5–10 kJ/mol) with protein backbone carbonyls, enhancing binding affinity .

- Hydrophobic Effects : Increases lipophilicity (logP ~2.1), improving blood-brain barrier penetration in CNS-targeted studies .

- Steric Effects : Bulkier than chlorine/fluorine analogs, potentially blocking off-target interactions (e.g., CYP450 enzymes) .

Q. How can structure-activity relationship (SAR) studies optimize this compound?

SAR strategies include:

- Substitution Patterns :

- 6-Position : Bromine > chlorine in anticancer activity (ΔIC50 = 20 µM) .

- 2-Position : Hydroxymethyl group critical for solubility; esterification reduces activity (IC50 increases 5-fold) .

- Scaffold Modifications :

- Indole Ring Saturation : Dihydroindole improves metabolic stability vs. fully aromatic analogs (t1/2 = 4 hrs vs. 1 hr) .

- Computational Modeling : Docking studies (AutoDock Vina) predict strong binding to kinase domains (e.g., CDK2, ΔG = -9.2 kcal/mol) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.